1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

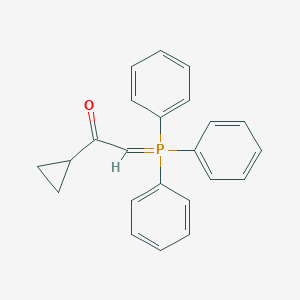

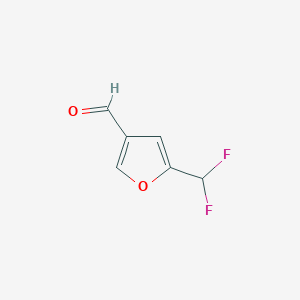

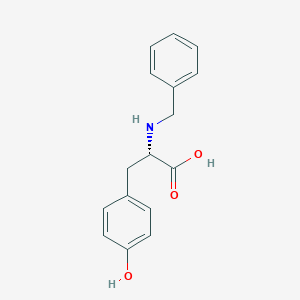

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, also known as (2-Oxopropylidene)triphenylphosphorane, Acetylmethylene-triphenylphosphorane, or Methyl (triphenylphosphoranylidene)methyl ketone, is a chemical compound with the linear formula CH3COCH=P(C6H5)3 .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone consists of a cyclopropyl group attached to a carbonyl group, which is further attached to a triphenylphosphoranylidene group .Chemical Reactions Analysis

While specific chemical reactions involving 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone are not available, cyclopropane derivatives are known to undergo various reactions. For instance, they can participate in [4 + 2] cycloaddition reactions, also known as Diels-Alder reactions .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone Applications

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, also known as 1-Cyclopropyl-2-(triphenyl-lambda5-phosphanylidene)ethanone, is a compound with the molecular formula

C23H21OP C_{23}H_{21}OP C23H21OP

. It has garnered interest due to its unique chemical structure and potential applications in various scientific research fields. Below is a detailed analysis of its applications across six distinct fields.Organic Synthesis: 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone serves as a versatile building block in organic synthesis. Its cyclopropyl group is a strained ring that exhibits unique reactivity, making it a valuable component in constructing complex molecular architectures. This compound can be utilized in regio-, diastereo-, and enantio-selective reactions, which are crucial for synthesizing chiral molecules with high specificity .

Medicinal Chemistry: In medicinal chemistry, this compound’s phosphorus ylide moiety is particularly useful. It can act as an intermediate in the synthesis of various pharmacologically active molecules. The triphenylphosphoranylidene group can facilitate the formation of C-C bonds, which is a fundamental step in creating new drugs and exploring their interactions with biological targets .

Materials Science: The unique properties of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone make it a candidate for developing advanced materials. Its structural rigidity and potential for forming stable complexes with other molecules could lead to the creation of novel polymers or coatings with enhanced durability and chemical resistance .

Catalysis: Phosphorus ylides like 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone are known to be effective ligands in catalysis. They can modulate the activity of metal catalysts, thereby influencing various chemical reactions. This can be particularly beneficial in designing catalysts for environmentally friendly chemical processes .

Analytical Chemistry: In analytical chemistry, this compound could be used as a derivatization agent for detecting specific analytes. Its strong chromophoric and fluorophoric properties may allow for the development of sensitive detection methods for compounds that are otherwise challenging to analyze .

Agricultural Chemistry: The reactivity of the cyclopropyl group in 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone could be harnessed to create novel agrochemicals. Its potential to form stable bonds with a variety of functional groups makes it a promising candidate for the synthesis of pesticides or herbicides with improved efficacy and selectivity .

Environmental Science: This compound’s ability to form stable complexes might be explored in environmental science for the removal of pollutants. It could act as a sequestering agent, binding to heavy metals or organic contaminants, thus aiding in their extraction from soil or water sources .

Nanotechnology: In the field of nanotechnology, 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone could contribute to the design of molecular machines or electronic devices. Its stable structure can be a platform for constructing nanoscale components that require precise molecular arrangements .

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21OP/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXRKHPNPOYGMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)

![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)

![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)